REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[I:10].Cl.[NH2:12]O.S([O-])([O-])(=O)=O.[Mg+2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:12])=[CH:4][C:3]=1[I:10] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1)I
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (eluting with 30% ethyl acetate in hexanes)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C#N)C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |